2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one
CAS No.: 1402175-16-9
Cat. No.: VC3397539
Molecular Formula: C15H13FO2
Molecular Weight: 244.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1402175-16-9 |
|---|---|
| Molecular Formula | C15H13FO2 |
| Molecular Weight | 244.26 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-2-phenylmethoxyethanone |
| Standard InChI | InChI=1S/C15H13FO2/c16-14-8-6-13(7-9-14)15(17)11-18-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
| Standard InChI Key | MQDGSYIJHBYOQX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COCC(=O)C2=CC=C(C=C2)F |
| Canonical SMILES | C1=CC=C(C=C1)COCC(=O)C2=CC=C(C=C2)F |
Introduction
2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one, with the CAS number 1402175-16-9, is a synthetic organic compound that has garnered attention in various chemical and pharmaceutical research contexts. This compound features a benzyloxy group attached to a 4-fluorophenyl moiety through an ethanone backbone. The presence of both the benzyloxy and fluorophenyl groups imparts unique chemical and biological properties to this molecule.
Biological and Pharmaceutical Applications
While specific biological activities of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one are not extensively reported, compounds with similar structural motifs, such as benzyloxy and fluorophenyl groups, have shown promise in various therapeutic areas. For instance, the benzyloxy moiety is known to enhance the biological activity of certain compounds by participating in hydrogen bonding with active sites in enzymes, as observed in some kinase inhibitors .
Research Findings and Future Directions
Given the limited specific research on 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one, future studies could focus on exploring its potential biological activities, such as anticancer or anti-inflammatory effects. The compound's structural features suggest it might be a useful intermediate in the synthesis of more complex molecules with therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume